N-(3-Chloro-4-methylphenyl)-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide
CAS No.: 339100-68-4
Cat. No.: VC4247604
Molecular Formula: C23H20ClN3OS
Molecular Weight: 421.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339100-68-4 |
|---|---|
| Molecular Formula | C23H20ClN3OS |
| Molecular Weight | 421.94 |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-[2-(phenylsulfanylmethyl)benzimidazol-1-yl]acetamide |
| Standard InChI | InChI=1S/C23H20ClN3OS/c1-16-11-12-17(13-19(16)24)25-23(28)14-27-21-10-6-5-9-20(21)26-22(27)15-29-18-7-3-2-4-8-18/h2-13H,14-15H2,1H3,(H,25,28) |
| Standard InChI Key | VJVHPTJVLHTPRV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CSC4=CC=CC=C4)Cl |
Introduction
N-(3-Chloro-4-methylphenyl)-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide is a complex organic compound with a molecular structure that includes a benzimidazole core, a phenylsulfanyl group, and a chloro-methylphenyl moiety. This compound is of interest due to its potential biological activities and synthetic challenges.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the benzimidazole ring, introduction of the phenylsulfanyl group, and attachment of the acetamide moiety. Common methods involve nucleophilic substitution reactions and condensation reactions.
Steps for Synthesis:
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Formation of Benzimidazole Ring: This involves the reaction of o-phenylenediamine with a carboxylic acid derivative.
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Introduction of Phenylsulfanyl Group: This can be achieved through nucleophilic substitution using a phenylsulfanyl reagent.
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Attachment of Acetamide Moiety: This involves condensation reactions with appropriate chloroacetyl derivatives.
Biological Activities
While specific biological activities of N-(3-Chloro-4-methylphenyl)-2-(2-((phenylsulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)acetamide are not detailed in the search results, compounds with similar structures often exhibit antimicrobial, anticancer, or anti-inflammatory properties. Further research is needed to determine its potential applications.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, it is essential to conduct in-depth studies to explore its pharmacological activities. Techniques such as molecular docking and in vitro assays can provide insights into its potential therapeutic applications.
Potential Research Directions:
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Molecular Docking Studies: To evaluate its interaction with biological targets.
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In Vitro Assays: To assess antimicrobial, anticancer, or anti-inflammatory activities.
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Structure-Activity Relationship (SAR) Studies: To optimize its structure for improved efficacy.
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